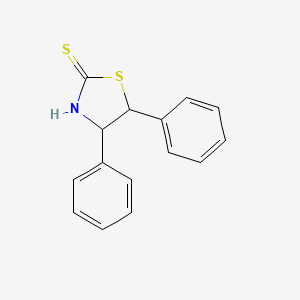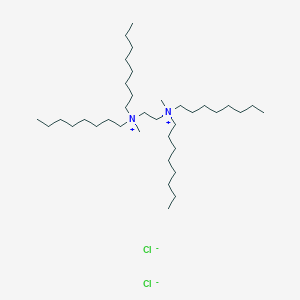
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is a quaternary ammonium compound. It is characterized by its two long octyl chains and two methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride typically involves the quaternization of N,N-dimethylethylenediamine with octyl halides. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohol, while oxidation reactions can yield various oxidized derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Industry: The compound is used in the formulation of surfactants and detergents, providing excellent emulsifying and dispersing properties.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The long hydrophobic chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as an antimicrobial agent. The quaternary ammonium structure also allows it to act as a phase transfer catalyst, facilitating the transfer of ions and molecules between different phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with shorter alkyl chains, used as a ligand in coordination chemistry.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a single long alkyl chain, used in surfactant formulations.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is unique due to its dual long alkyl chains, which provide enhanced hydrophobicity and membrane-disrupting properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activity.
Propriétés
Numéro CAS |
82334-00-7 |
|---|---|
Formule moléculaire |
C36H78Cl2N2 |
Poids moléculaire |
609.9 g/mol |
Nom IUPAC |
methyl-[2-[methyl(dioctyl)azaniumyl]ethyl]-dioctylazanium;dichloride |
InChI |
InChI=1S/C36H78N2.2ClH/c1-7-11-15-19-23-27-31-37(5,32-28-24-20-16-12-8-2)35-36-38(6,33-29-25-21-17-13-9-3)34-30-26-22-18-14-10-4;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
QDBAGCZNLBTTRC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[N+](C)(CCCCCCCC)CC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



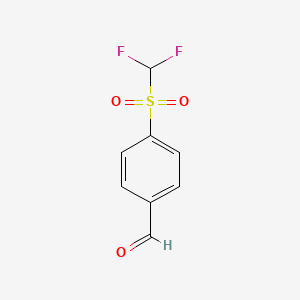
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
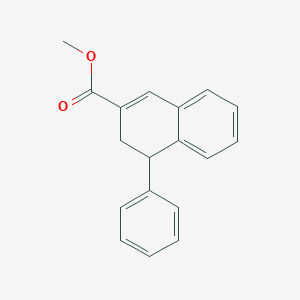
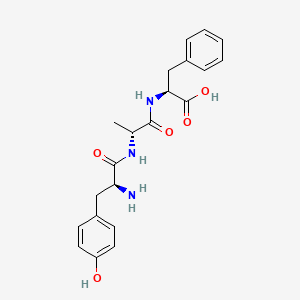
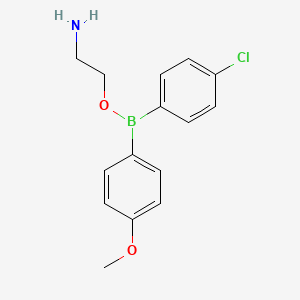
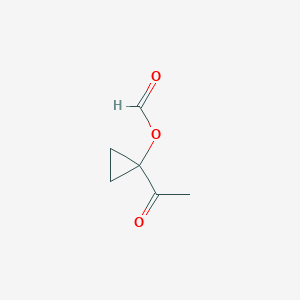
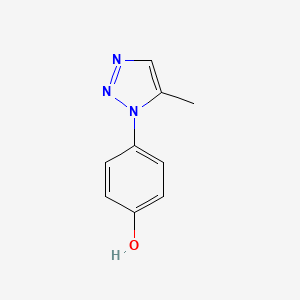
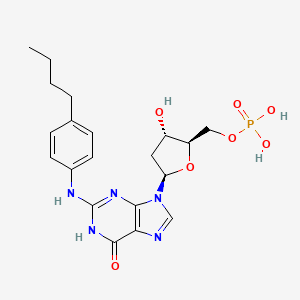

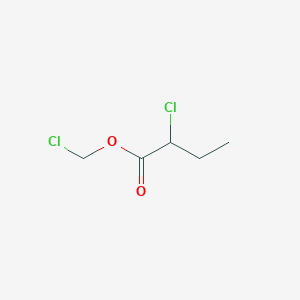
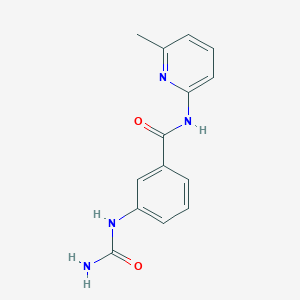
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
